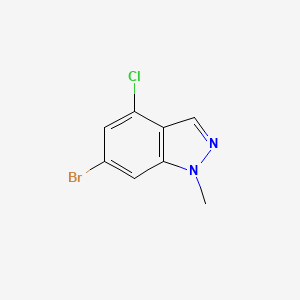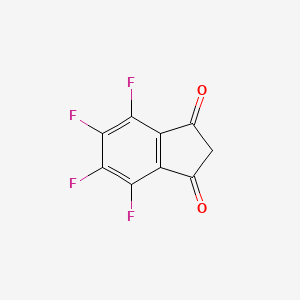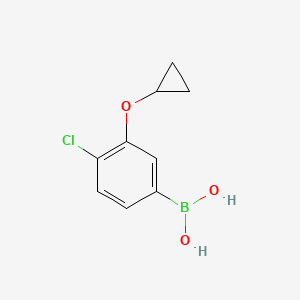
(E)-(4-Bromostyryl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromostyrylboronic acid is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other diol-containing molecules . They are increasingly utilized in diverse areas of research, including chemical biology, supramolecular chemistry, and biomedical applications .
Synthesis Analysis
Boronic acids can be synthesized using various methods. One common method is the Suzuki-Miyaura reaction, a type of cross-coupling reaction, which is often used for the synthesis of many inhibitors of serine proteases . The synthesis of boronic acids generally involves the reaction of a boron trihalide or a boronic ester with a Grignard or organolithium reagent .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom bonded to an organic group and two hydroxyl groups . The boron atom in boronic acids can convert from sp2 hybridization (trigonal planar) to sp3 (tetrahedral) upon complexation with a diol .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other diol-containing molecules . They are also known to undergo reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely. They are generally stable and non-toxic, and can be easily synthesized . They are also known to be hygroscopic and water-reactive .作用机制
Target of Action
(E)-(4-Bromostyryl)boronic acid, like other boronic acids, primarily targets proteins and enzymes . It forms reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., which are molecules with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors . This interaction allows boronic acids to interfere in various biochemical pathways .
Mode of Action
The primary mode of action involves the formation of a tetravalent boronate complex from the initial trigonal boronic acid . This results from the coordination of an electron-pair donating moiety of an active site amino acid residue to the boronic acid . The boronic acid motif acts as a transition state analogue, forming both hydrogen and covalent bonds in the enzyme active site .
Biochemical Pathways
Boronic acids, including this compound, are known to participate in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
Boronic acids are known to be remarkably stable despite their high reactivity and have long been established as presenting a very low toxicology profile . They are considered bioisosteres of carboxylic acids , which suggests they may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is widely applied in the synthesis of complex organic molecules . Additionally, boronic acids can interfere in signaling pathways and inhibit enzymes .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH . Boronic acids can form reversible covalent complexes with various nucleophiles at variable pHs . This property is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
属性
IUPAC Name |
[(E)-2-(4-bromophenyl)ethenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSAFHMKCACYLQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-Bromo-2-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263133.png)
![(3-Bromo-2-fluorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263136.png)
![(5-Bromo-2-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263156.png)
![(5-Bromo-2-fluorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263161.png)
![(5-Bromo-2-iodophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263168.png)
![(3-Bromo-5-methylphenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263173.png)
![(3-Bromo-5-(trifluoromethyl)phenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263180.png)
![(3,5-Dibromophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263184.png)
![(3-Bromo-5-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263187.png)



![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B8263214.png)

